molecular formula C15H21ClN2O B7921133 1-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone

1-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone

Cat. No.: B7921133
M. Wt: 280.79 g/mol
InChI Key: BCWFPVUYDOYBGQ-UHFFFAOYSA-N
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Description

1-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted at the 3-position with a benzyl-ethyl-amino group and at the 1-position with a 2-chloro-ethanone moiety. Its molecular formula is C₁₆H₂₂ClN₂O, with a molar mass of 294.82 g/mol (inferred from analogous piperidine derivatives in ).

Properties

IUPAC Name

1-[3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O/c1-2-17(11-13-6-4-3-5-7-13)14-8-9-18(12-14)15(19)10-16/h3-7,14H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWFPVUYDOYBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone typically involves the reaction of 3-(benzyl-ethyl-amino)pyrrolidine with 2-chloroethanone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, ethanol), bases (triethylamine).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetone).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: New derivatives with different functional groups replacing the chloro group.

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Alcohols or amines.

Scientific Research Applications

1-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Differences Notable Properties/Applications References
1-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone C₁₆H₂₂ClN₂O 294.82 Pyrrolidine ring, benzyl-ethyl-amino substituent Electrophilic reactivity; potential synthetic intermediate
1-[3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone C₁₇H₂₄ClN₂O 308.84 Isopropyl group replaces ethyl in amino substituent Increased steric hindrance; discontinued commercial availability
1-[3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone C₁₆H₂₃ClN₂O 294.82 Piperidine (6-membered ring) replaces pyrrolidine Altered ring geometry; potential differences in receptor binding
2-Chloro-1-(pyrrolidin-1-yl)ethanone C₆H₉ClN₂O 160.60 Lacks benzyl-ethyl-amino substituent Simpler structure; used in Friedel-Crafts alkylation reactions

Key Observations:

Ring Size Effects :

  • The substitution of pyrrolidine (5-membered) with piperidine (6-membered) alters ring strain and conformational flexibility. Piperidine derivatives may exhibit enhanced stability or distinct binding profiles in biological systems .

Functional Group Impact: The chloro-ethanone group is critical for electrophilic reactions, such as nucleophilic substitutions, as evidenced by its use in synthesizing urea/guanidine derivatives via Friedel-Crafts alkylation .

Biological Activity

1-[3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone, also known by its CAS number 1353965-25-9, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial and antifungal activities, as well as insights from recent research findings.

  • Molecular Formula : C15H21ClN2O
  • Molecular Weight : 294.80 g/mol
  • CAS Number : 1353965-25-9

Antibacterial Activity

Research indicates that compounds containing pyrrolidine structures often exhibit significant antibacterial properties. For instance, studies have shown that various pyrrolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD
Other Pyrrolidine DerivativesBacillus subtilis75
Other Pyrrolidine DerivativesPseudomonas aeruginosa<125

The minimum inhibitory concentration (MIC) values for other pyrrolidine derivatives against Bacillus subtilis and Enterococcus faecalis were reported at 75 and 125 µg/mL, respectively, while for E. coli and Pseudomonas aeruginosa, MIC values were <125 and 150 µg/mL .

Antifungal Activity

In addition to antibacterial properties, the compound's potential antifungal activity is also noteworthy. While specific data on this compound is limited, related pyrrolidine compounds have demonstrated efficacy against various fungal strains.

Case Studies

A study focusing on the synthesis and evaluation of pyrrolidine derivatives highlighted their effectiveness in targeting pathogenic microbes. The results indicated that structural modifications significantly influenced bioactivity, suggesting that the presence of certain substituents could enhance antibacterial and antifungal potency .

The biological activity of pyrrolidine derivatives, including this compound, may be attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways. Further studies are needed to elucidate the precise mechanisms involved.

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